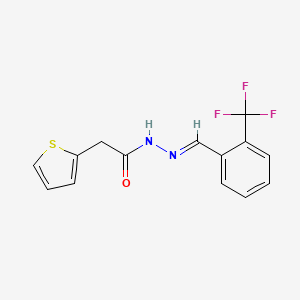![molecular formula C17H10ClN3OS B12015693 (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)
(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾール環とトリアゾール環が縮合した複素環式化合物です。
準備方法
合成ルートと反応条件
(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、以下の手順を踏みます。
チアゾール環の形成: 最初のステップは、チアゾール環の合成です。これは、適切なα-ハロケトンとチオ尿素を塩基性条件下で反応させることで実現できます。
トリアゾール環の形成: 次のステップは、チアゾール誘導体をヒドラジンまたはその誘導体と環化させて、トリアゾール環を形成することです。
ベンジリデン形成: 最後のステップは、得られた化合物をベンザルデヒド誘導体と塩基性または酸性条件下で縮合させて、ベンジリデン部分を形成することです。
工業的製造方法
この化合物の工業的製造には、同様の合成ルートが採用される場合がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を保証するために、連続フロー反応器、自動合成、精製システムの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジリデン部分で酸化反応を起こし、ベンジリデンオキシドを生成します。
還元: 還元反応は、ベンジリデン二重結合をターゲットとし、それを単結合に変換して、対応するベンジル誘導体を形成します。
置換: この化合物は、特にクロロフェニル基で求核置換反応を起こし、塩素原子が様々な求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用して、塩素原子を置換できます。
主な生成物
酸化: ベンジリデンオキシド。
還元: ベンジル誘導体。
置換: 使用された求核剤に応じて、様々な置換誘導体。
科学研究への応用
化学
化学において、(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応の探求と新規化合物の開発が可能になります。
生物学
生物学的には、この化合物は、抗菌剤および抗真菌剤として有望であることが示されています。研究では、様々な細菌株や真菌株に対する有効性が示されており、新しい抗生物質や抗真菌剤の候補となっています。
医学
医学では、この化合物は、抗がん特性について調査されています。予備的な研究では、特定のがん細胞の増殖を阻害できることが示唆されており、新しいがん治療法につながる可能性があります。
産業
産業的には、この化合物は、熱安定性の向上や独特の電子特性など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for new antibiotics and antifungal medications.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cells, potentially leading to new cancer therapies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンがその効果を発揮するメカニズムには、様々な分子標的との相互作用が含まれます。抗菌作用については、細菌細胞壁の合成を阻害したり、必須酵素を阻害したりすることで起こると考えられています。がん細胞では、細胞増殖や生存に関与する特定のシグナル伝達経路や分子標的と相互作用することで、アポトーシスを誘導する可能性があります。
類似化合物との比較
類似化合物
(5E)-5-ベンジリデン-2-フェニル[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: 塩素原子がない点を除いて構造が似ていますが、反応性や生物活性を変化させる可能性があります。
(5E)-5-(4-メトキシベンジリデン)-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: メトキシ基を含んでおり、化学的特性や生物学的効果を変化させる可能性があります。
独自性
(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンに4-クロロフェニル基が存在することは、その類似体と比べてユニークな点です。この塩素原子は様々な化学反応に関与することができ、合成化学における化合物の汎用性を高め、生物活性を高める可能性があります。
この詳細な概要は、(5E)-5-ベンジリデン-2-(4-クロロフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成、反応、用途、独特の特性について包括的な理解を提供します。
特性
分子式 |
C17H10ClN3OS |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
(5E)-5-benzylidene-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-6-12(7-9-13)15-19-17-21(20-15)16(22)14(23-17)10-11-4-2-1-3-5-11/h1-10H/b14-10+ |
InChIキー |
CISPSPLXHDRSDS-GXDHUFHOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)
![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
